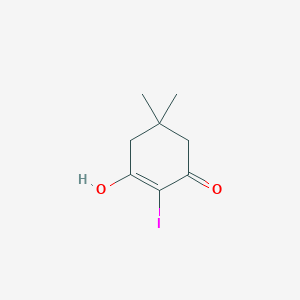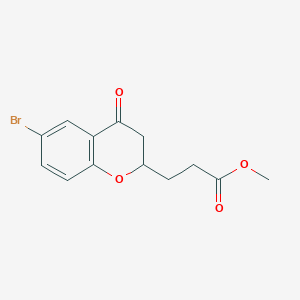
Methyl 3-(6-bromo-4-oxochroman-2-YL)propanoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is a halogenated organic compound with a molecular weight of 313.14 g/mol. This compound is known for its unique blend of reactivity and stability, making it a valuable asset in various chemical reactions and industrial applications .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate typically involves the use of brominated chromanone derivatives. One common method involves the reaction of 6-bromo-4-oxochroman-2-carboxylic acid with methanol in the presence of a strong acid catalyst, such as sulfuric acid, to form the ester. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods
Industrial production of this compound often utilizes large-scale esterification processes. These processes involve the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high yields. The use of high-purity reagents and stringent quality control measures ensures the production of a compound with a purity of at least 95% .
化学反应分析
Types of Reactions
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide are used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanoic acid.
Reduction: Formation of 3-(6-bromo-4-oxochroman-2-yl)propanol.
Substitution: Formation of various substituted chromanone derivatives depending on the nucleophile used.
科学研究应用
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate involves its interaction with various molecular targets. The bromine atom in the compound can participate in halogen bonding, influencing the compound’s reactivity and binding affinity. The ester group can undergo hydrolysis to release the active chromanone moiety, which can interact with biological targets through hydrogen bonding and hydrophobic interactions .
相似化合物的比较
Similar Compounds
Methyl 3-(2-bromophenyl)propanoate: Similar in structure but with a different substitution pattern on the aromatic ring.
Methyl 3-amino-3-[4-(propan-2-yl)phenyl]propanoate: Contains an amino group instead of a bromine atom, leading to different reactivity and applications.
Uniqueness
Methyl 3-(6-bromo-4-oxochroman-2-yl)propanoate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the bromine atom and the chromanone moiety makes it particularly useful in the synthesis of complex organic molecules and in exploring new pharmacological activities .
属性
分子式 |
C13H13BrO4 |
|---|---|
分子量 |
313.14 g/mol |
IUPAC 名称 |
methyl 3-(6-bromo-4-oxo-2,3-dihydrochromen-2-yl)propanoate |
InChI |
InChI=1S/C13H13BrO4/c1-17-13(16)5-3-9-7-11(15)10-6-8(14)2-4-12(10)18-9/h2,4,6,9H,3,5,7H2,1H3 |
InChI 键 |
CMJNNSBAPYCBKO-UHFFFAOYSA-N |
规范 SMILES |
COC(=O)CCC1CC(=O)C2=C(O1)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


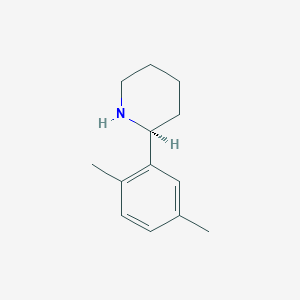
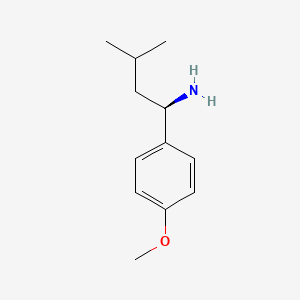
![(R)-Tert-butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-B]pyridine-1-carboxylate](/img/structure/B13042889.png)
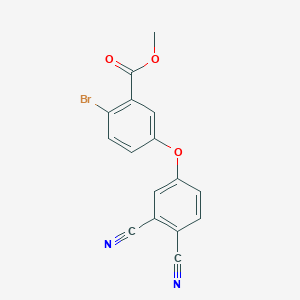
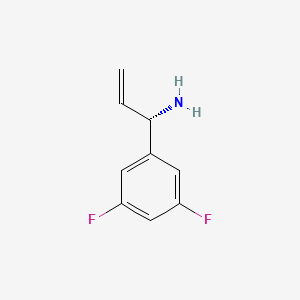

![(3R)-3-amino-3-[4-(dimethylamino)phenyl]propan-1-ol](/img/structure/B13042930.png)
![Cis-Tert-Butyl 2-(Aminomethyl)Tetrahydro-2H-Furo[2,3-C]Pyrrole-5(3H)-Carboxylate Oxalate](/img/structure/B13042934.png)
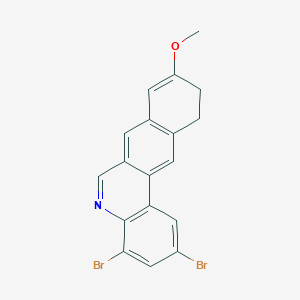

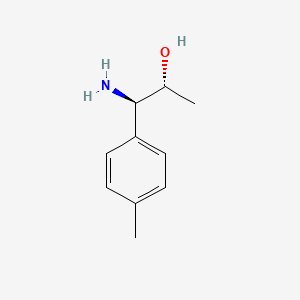
![(1S)-1-[4-(Methylethyl)phenyl]ethane-1,2-diamine](/img/structure/B13042944.png)
![N4-Pentylthieno[3,2-D]pyrimidine-2,4-diamine](/img/structure/B13042948.png)
